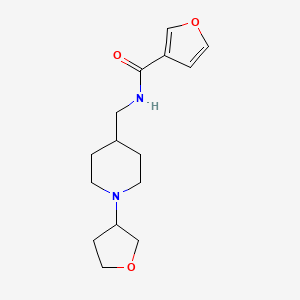

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXYYRWWITDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Starting Materials

Core Scaffold Assembly

The synthesis begins with the preparation of the tetrahydrofuran-3-yl-piperidine intermediate. A widely adopted method involves the functionalization of commercially available tetrahydrofuran-3-carboxylic acid or its esters. In one approach, piperidin-4-ylmethanol is reacted with tetrahydrofuran-3-yl derivatives under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethanol intermediate. This step typically achieves yields of 65–75% after purification via silica gel chromatography.

Carboxamide Formation

The furan-3-carboxamide moiety is introduced via coupling reactions. A two-step procedure is employed:

- Activation of Furan-3-Carboxylic Acid : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the piperidine-THF intermediate in the presence of a base such as triethylamine (TEA).

- Alternative Coupling Methods : Recent protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C, achieving higher yields (80–85%).

Stepwise Synthesis and Optimization

Detailed Reaction Sequence

Step 1: Synthesis of 1-(Tetrahydrofuran-3-yl)Piperidin-4-ylmethanol

- Reagents : Tetrahydrofuran-3-carboxylic acid, piperidin-4-ylmethanol, SOCl₂, TEA.

- Conditions : Reflux in anhydrous THF for 12 hours under nitrogen.

- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate, 3:1).

Step 2: Coupling with Furan-3-Carboxylic Acid

Analytical Characterization

Spectroscopic Data

Comparative Analysis with Structural Analogs

The target compound’s unique THF-piperidine linkage confers enhanced metabolic stability compared to analogs like 4-piperidone, as evidenced by in vitro microsomal assays.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide

- N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)benzamide

Uniqueness

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydrofuran moiety and a furan carboxamide group. Its molecular formula is with a molecular weight of 304.38 g/mol. The structure can be represented as follows:

This compound acts primarily through modulation of neurotransmitter systems and may exhibit activity against specific cancer cell lines. Research indicates that compounds with similar structures can influence pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-cancerous cell lines (MCF10A). The selectivity index suggests a significant difference in efficacy between cancerous and non-cancerous cells, indicating potential for targeted therapy.

- Pharmacodynamics : In mouse models, treatment with this compound resulted in reduced tumor growth and metastasis, particularly in triple-negative breast cancer (TNBC) models. These findings highlight its potential as an effective anti-metastatic agent.

- Mechanistic Insights : Studies suggest that the compound may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis. This inhibition was observed alongside apoptosis induction in treated cells.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Proliferation Inhibition | MDA-MB-231 | 0.126 | 20 |

| Proliferation Inhibition | MCF10A | 2.5 | - |

| MMP Inhibition | MMP-2 | Not Specified | - |

Case Studies

-

Study on Anticancer Effects :

In a study conducted by MDPI, this compound was tested against MDA-MB-231 cells, showing an IC50 value of 0.126 µM, indicating strong anti-proliferative effects compared to the control drug 5-Fluorouracil (5-FU) . -

In Vivo Efficacy :

Another study evaluated the compound's effects on lung metastasis in nude mice inoculated with MDA-MB-231 cells. Results indicated significant inhibition of metastatic nodules after treatment with the compound over a 30-day period, suggesting its potential as a therapeutic agent for metastatic breast cancer .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the key considerations for optimizing the synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide? A: Synthesis typically involves multi-step reactions, including:

- Piperidine Intermediate Formation : Cyclization of precursors under controlled conditions (e.g., temperature, solvent selection).

- Tetrahydrofuran Ring Introduction : Cyclization reactions using acidic/basic catalysts (e.g., H₂SO₄ for furan formation) .

- Amide Coupling : Use of coupling agents like HBTU or EDCI with triethylamine to facilitate carboxamide bond formation .

Critical parameters include reaction time (often 12–24 hours), solvent choice (THF or DCM), and purification via column chromatography to achieve >95% purity .

Advanced Structural Analysis

Q: How can researchers resolve discrepancies in structural data (e.g., NMR vs. X-ray crystallography) for this compound? A: Methodological approaches include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and functional groups.

- X-ray Crystallography : Resolve stereochemistry ambiguities, particularly for the tetrahydrofuran and piperidine rings .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict spectroscopic profiles and compare with experimental data .

Biological Activity and Mechanism of Action

Q: What experimental strategies are recommended to investigate the compound’s interaction with opioid receptors? A: Key methodologies include:

- In Vitro Binding Assays : Radioligand displacement studies (e.g., using [³H]DAMGO for μ-opioid receptors) to quantify IC₅₀ values .

- Functional Assays : Measure cAMP inhibition in CHO cells transfected with opioid receptors to assess efficacy .

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant receptor responses .

Data Contradiction in Pharmacological Studies

Q: How should researchers address conflicting reports on the compound’s neuroprotective vs. pro-inflammatory effects? A:

- Dose-Response Analysis : Test a wide concentration range (nM to μM) to identify biphasic effects.

- Pathway-Specific Inhibitors : Use inhibitors like SB203580 (p38 MAPK) or LY294002 (PI3K) to isolate signaling mechanisms .

- Comparative Studies : Benchmark against structurally similar analogs (e.g., sulfamoyl or trifluoromethyl derivatives) to clarify structure-activity relationships .

Advanced Functional Group Reactivity

Q: What methods are effective for modifying the tetrahydrofuran moiety to enhance metabolic stability? A:

- Oxidation/Reduction : Use mCPBA for sulfoxide formation or NaBH₄ for dihydrofuran derivatives .

- Bioisosteric Replacement : Substitute tetrahydrofuran with oxetane to improve pharmacokinetic properties .

- Protection/Deprotection : Temporarily shield the furan ring using TBDMS groups during synthetic steps to prevent unwanted side reactions .

Analytical Challenges in Purity Assessment

Q: How can researchers differentiate between isomeric byproducts during HPLC analysis? A:

- Chiral Stationary Phases : Use columns like Chiralpak AD-H to resolve enantiomers .

- Tandem MS/MS : Fragment ions (e.g., m/z 415 → 298 for the parent ion) to confirm structural identity .

- Standard Spiking : Co-inject known isomers (e.g., 3-THF vs. 2-THF analogs) to assign peaks .

Computational Modeling for Target Prediction

Q: What in silico tools are reliable for predicting off-target interactions? A:

- Molecular Docking : AutoDock Vina or Glide to screen against the PDSP receptor panel .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known CNS-active compounds .

- ADMET Prediction : SwissADME or pkCSM to assess blood-brain barrier permeability and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.